ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate

Antiallergy Oral bioavailability Passive cutaneous anaphylaxis

Ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate (CAS 55149-05-8; also designated Pirolate, CP-32,387, NSC is a tricyclic pyrimido[4,5-b]quinoline derivative bearing a 2-carboxylic acid ethyl ester and a 7,8-dimethoxy substitution pattern on the quinoline ring. This compound was developed by Pfizer as an orally active antiallergy agent of the disodium cromoglycate (DSCG) type and functions as a histamine H1 receptor antagonist.

Molecular Formula C16H15N3O5
Molecular Weight 329.31 g/mol
Cat. No. B12292234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate
Molecular FormulaC16H15N3O5
Molecular Weight329.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=O)C2C=C3C=C(C(=CC3=NC2=N1)OC)OC
InChIInChI=1S/C16H15N3O5/c1-4-24-16(21)14-18-13-9(15(20)19-14)5-8-6-11(22-2)12(23-3)7-10(8)17-13/h5-7,9H,4H2,1-3H3
InChIKeyOZKAHWLNJZRFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate (Pirolate, CP-32,387): Compound Identity and Pharmacological Class for Scientific Procurement


Ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate (CAS 55149-05-8; also designated Pirolate, CP-32,387, NSC 355079) is a tricyclic pyrimido[4,5-b]quinoline derivative bearing a 2-carboxylic acid ethyl ester and a 7,8-dimethoxy substitution pattern on the quinoline ring [1]. This compound was developed by Pfizer as an orally active antiallergy agent of the disodium cromoglycate (DSCG) type and functions as a histamine H1 receptor antagonist [1][2]. It was assigned a United States Adopted Name (USAN) and patented as an 'antiallergen,' placing it among the most potent orally active antiallergy prototypes reported at the time of its disclosure [1][2]. Despite never reaching commercialization, Pirolate remains a valuable reference standard in antihistamine and mediator-release pharmacology research [2].

Why Pyrimido[4,5-b]quinoline-2-carboxylate Analogs Cannot Substitute for Ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate


Within the 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate series, small alterations to the 7- and 8-position substituents produce order-of-magnitude changes in both intravenous and oral antiallergy potency [1]. Replacing the 7,8-dimethoxy motif with a methylenedioxy or ethylenedioxy bridge reduces potency by 70- to 140-fold; removing the alkoxy groups entirely (parent compound 5a) yields a 3-fold loss of oral activity; and shifting to larger alkoxy substituents progressively erodes activity to baseline DSCG levels [1]. These steep SAR gradients mean that even structurally adjacent analogs cannot be interchanged without risking complete loss of the pharmacological activity profile for which this specific substitution pattern was originally selected as the clinical candidate [1].

Quantitative Differentiation Evidence for Ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate vs. Closest Analogs


Oral Antiallergy Potency: 3-Fold Improvement Over the Non-Dimethoxy Parent Compound

The target compound (5m, Pirolate) demonstrates an oral ED50 of 1.0 mg/kg in the rat passive cutaneous anaphylaxis (PCA) assay, representing a 3-fold improvement in oral potency over the parent compound 5a (ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, lacking 7,8-substituents), which exhibits an oral ED50 of 3.0 mg/kg [1]. Both compounds were evaluated in the same study using identical experimental protocols [1].

Antiallergy Oral bioavailability Passive cutaneous anaphylaxis

Intravenous Potency: 100-Fold Enhancement Relative to Disodium Cromoglycate (DSCG)

Compound 5m (Pirolate) displays intravenous potency 100 times that of disodium cromoglycate (DSCG) in the rat PCA assay [1]. The NCATS Inxight database independently corroborates this, reporting that Pirolate 'has some 84 times the potency of disodium cromoglycate' across intravenous and oral routes in rat PCA [2]. By contrast, the parent compound 5a is approximately 10 times more potent than DSCG intravenously, demonstrating that the 7,8-dimethoxy substitution contributes an additional ~10-fold gain in i.v. potency beyond what the core scaffold provides [1].

Antiallergy Intravenous potency Mast cell stabilizer comparison

In Vivo Histamine Release Inhibition: ~30-Fold Dose Advantage Over DSCG

At an intravenous dose of 0.1 mg/kg, compound 5m produced 92% inhibition of antigen-induced plasma histamine increases in passively sensitized rats, whereas DSCG achieved a comparable degree of inhibition only at a 30-fold higher dose of 3 mg/kg [1]. Critically, 5m at doses up to 1.0 mg/kg i.v. or 60 mg/kg p.o. did not antagonize vascular permeability changes induced by intradermal histamine or serotonin, confirming that its antiallergy activity arises from inhibition of mediator release rather than direct receptor antagonism [1].

Histamine release inhibition Mast cell degranulation In vivo pharmacodynamics

Structural Specificity: 7,8-Methylenedioxy and 7,8-Ethylenedioxy Analogs Are 70- to 140-Fold Less Potent

Within the same 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate series, replacement of the 7,8-dimethoxy groups with a 7,8-methylenedioxy bridge (compound 5r) or a 7,8-ethylenedioxy bridge (compound 5s) results in a 70- to 140-fold reduction in potency relative to 5m [1]. This demonstrates that the free methoxy groups — not merely any dioxy substitution at these positions — are essential for high potency, likely due to specific steric and electronic requirements for target interaction [1].

Structure-activity relationship 7,8-substitution specificity Antiallergy SAR

Oral Potency Positioning: 7,8-Dimethoxy Provides a Defined Intermediate Potency Profile Between Parent and 7-Ethoxy-8-methoxy Analogs

Within the 7,8-dialkoxy ethyl ester series, a clear oral potency gradient exists: the 7-ethoxy-8-methoxy isomer 5u (ED50 = 0.3 mg/kg p.o.) is approximately 3.3-fold more potent orally than 5m (ED50 = 1.0 mg/kg p.o.), while the 7,8-diethoxy analog 5v shows diminished activity, and further chain elongation to butoxy/benzyloxy progressively reduces potency to DSCG baseline levels [1]. The target compound 5m thus occupies a defined intermediate position in this SAR series, offering a reproducible potency benchmark between the minimally substituted parent (5a, 3.0 mg/kg) and the maximally potent 5u (0.3 mg/kg) [1].

Oral potency gradient Alkoxy substitution SAR Antiallergy lead optimization

Validated Application Scenarios for Ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate Based on Quantitative Differentiation Evidence


Antiallergy Reference Standard in Mast Cell Mediator Release Assays (Rat PCA Model)

With a 100-fold intravenous potency advantage over DSCG and 92% histamine release inhibition at 0.1 mg/kg i.v., the compound is ideally suited as a positive control or reference standard in rat PCA-based screening cascades for mast cell-stabilizing agents [1][2]. Its well-characterized mechanism — inhibition of mediator release without direct histamine or serotonin receptor antagonism — makes it a mechanistically clean comparator for DSCG-type antiallergy candidates [1].

Oral Antiallergy Lead Benchmarking and SAR Panel Calibration

The compound's defined oral ED50 of 1.0 mg/kg positions it as an intermediate-potency calibrator within 7,8-dialkoxy SAR series, enabling direct quantitative comparison against both the parent scaffold (5a, ED50 = 3.0 mg/kg) and the more potent 7-ethoxy-8-methoxy analog (5u, ED50 = 0.3 mg/kg) [1]. This makes it valuable for laboratories optimizing oral antiallergy leads that require a reproducible mid-range activity benchmark.

Histamine H1 Receptor Antagonist Pharmacology Studies

As a patented, USAN-assigned tricyclic H1 receptor antagonist that was advanced as a clinical candidate (CP-32,387), Pirolate serves as a structurally distinct H1 antagonist reference for laboratories studying histamine receptor pharmacology, particularly in contexts where differentiation from first-generation antihistamines is desired [2]. The extensive published SAR surrounding its 7,8-substitution pattern provides a rich framework for receptor-binding mode studies [1].

Negative Control Verification for 7,8-Substitution Specificity Studies

The dramatic 70- to 140-fold potency loss observed with 7,8-methylenedioxy and 7,8-ethylenedioxy bridged analogs makes the target compound an essential paired comparison tool for studies investigating the steric and electronic requirements of 7,8-dialkoxy substitution in pyrimidoquinoline bioactivity [1]. Procurement of the correct dimethoxy compound alongside the cyclic dioxy analogs enables robust specificity controls.

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